Bis(4-trifluoromethylphenyl)chlorophosphine
Overview
Description
Bis(4-trifluoromethylphenyl)chlorophosphine is a chemical compound with the molecular formula C14H8ClF6P . It has a molecular weight of 356.632 .
Molecular Structure Analysis
The molecular structure of Bis(4-trifluoromethylphenyl)chlorophosphine is represented by the formula C14H8ClF6P . The exact mass is 355.99600 .Physical And Chemical Properties Analysis
Bis(4-trifluoromethylphenyl)chlorophosphine has a density of 1.42 g/ml . It has a boiling point of 110ºC at 0.4mm . The compound is in a liquid state .Scientific Research Applications
It is used in the synthesis of novel polydentate ligands containing tripodal coordination pockets, as demonstrated in the synthesis of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol (Beganskienė et al., 2006).
Its derivatives are effective in the preparation of phosphoramidites and H-phosphonates of d-nucleosides, contributing to the formation of 3′-5′-internucleotidic phosphonate bonds (Marugg et al., 1986).
The compound is integral in the development of bis(arylamino)phosphenium compounds and their use in Rhodium phosphenium complexes (Abrams et al., 2000).
It plays a role in the preparation of protected d-nucleoside-3′-hydrogenphosphonates via phosphite intermediates, showcasing its versatility in nucleoside synthesis (Marugg et al., 1986).
This compound is involved in the synthesis of distillable monofluorophosphines, which have applications in the formation of platinum fluorophosphine complexes (Heuer et al., 1990).
It is used as a nucleophilic phosphorus reagent in the substitution reactions with primary and secondary alkyl halides, allylic and benzylic bromides, and aryl iodides or bromides (Longeau & Knochel, 1996).
Bis(4-trifluoromethylphenyl)chlorophosphine is used in the chlorination of secondary phosphine chalcogenides with carbon tetrachloride (Gusarova et al., 2015).
It contributes to the synthesis and characterization of polyimides with high glass transition temperatures and good thermal stabilities, suggesting applications in materials science (Ghosh et al., 2012).
Bis(4-trifluoromethylphenyl)chlorophosphine is involved in the synthesis of phosphoramidate monoesters via H-phosphonate intermediates, highlighting its role in nucleoside modification (Choy et al., 2006).
The compound is employed in the preparation of polyamides incorporating phosphine oxide groups for potential applications in high-performance materials (Zhang et al., 1999).
Safety And Hazards
The safety data sheet for Bis(4-trifluoromethylphenyl)chlorophosphine suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician consulted. If swallowed, the mouth should be rinsed with water and a physician consulted .
properties
IUPAC Name |
chloro-bis[4-(trifluoromethyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUOOURLNAOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402632 | |
Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylphenyl)chlorophosphine | |
CAS RN |
13685-24-0 | |
Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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